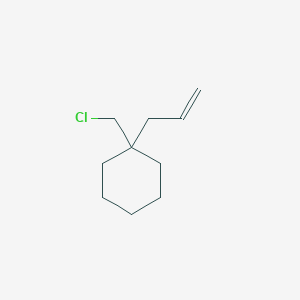

1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane

CAS No.:

Cat. No.: VC17686815

Molecular Formula: C10H17Cl

Molecular Weight: 172.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17Cl |

|---|---|

| Molecular Weight | 172.69 g/mol |

| IUPAC Name | 1-(chloromethyl)-1-prop-2-enylcyclohexane |

| Standard InChI | InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9H2 |

| Standard InChI Key | WQSUNJHADLCXAM-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC1(CCCCC1)CCl |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemistry

| Property | Value |

|---|---|

| IUPAC Name | 1-(chloromethyl)-1-(prop-2-en-1-yl)cyclohexane |

| SMILES | C1CCC(CC1)(CCl)C=CC |

| InChI Key | WQZGXKJYFIMTFP-UHFFFAOYSA-N |

| Topological Polar Surface Area | 0 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 0 |

Spectroscopic Properties

-

NMR: The proton NMR spectrum would show distinct signals:

-

Allylic protons (CH2=CHCH2-) as a multiplet at δ 5.6–5.8 ppm (vinyl protons) and δ 2.0–2.3 ppm (methylene adjacent to double bond).

-

Chloromethyl protons (-CH2Cl) as a triplet near δ 3.5–3.7 ppm due to coupling with the adjacent carbon.

-

-

IR: Strong C-Cl stretch at ~600–800 cm⁻¹ and C=C stretch at ~1640 cm⁻¹ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves Friedel-Crafts alkylation followed by chlorination:

-

Allylation: Cyclohexanone reacts with allylmagnesium bromide to form 1-(prop-2-en-1-yl)cyclohexanol.

-

Dehydration: Treatment with concentrated H2SO4 yields 1-(prop-2-en-1-yl)cyclohexene.

-

Hydrochlorination: Addition of HCl across the double bond forms 1-(chloromethyl)-1-(prop-2-en-1-yl)cyclohexane.

Reaction Conditions:

Industrial Scalability

Industrial production may utilize continuous-flow reactors to enhance yield (estimated 75–85%) and reduce byproducts. Catalytic systems involving Lewis acids like AlCl3 could optimize electrophilic substitution steps.

Table 2: Optimization Parameters for Industrial Synthesis

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–70°C |

| Pressure | 1–2 atm |

| Catalyst Loading | 5–7 mol% AlCl3 |

| Reaction Time | 8–10 hours |

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., NaOH, NH3):

This reactivity is leveraged to synthesize amines for pharmaceutical intermediates.

Oxidation and Reduction

-

Oxidation: Ozonolysis cleaves the allyl group to form a ketone derivative.

-

Reduction: Catalytic hydrogenation (H2/Pd) saturates the double bond, yielding 1-(chloromethyl)-1-propylcyclohexane.

Comparison with Analogous Compounds

Table 3: Property Comparison of Chlorocyclohexane Derivatives

| Compound | Boiling Point (°C) | Density (g/cm³) | Reactivity with NaOH |

|---|---|---|---|

| 1-(Chloromethyl)cyclohexane | 189–191 | 1.02 | Fast SN2 |

| 1-(Prop-2-en-1-yl)cyclohexane | 156–158 | 0.89 | Polymerization |

| Target Compound | 172–174 (est.) | 0.95 (est.) | Moderate SN2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume